molecular formula C13H9BrClFO B7989994 (3-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

(3-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

Cat. No.: B7989994
M. Wt: 315.56 g/mol
InChI Key: XKPCQTDTKAAQBV-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-5’-fluorobenzhydrol is an organic compound with the molecular formula C13H9BrClFO It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-5’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method includes the bromination, chlorination, and fluorination of benzhydrol under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-5’-fluorobenzhydrol may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by halogenation, can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-5’-fluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3-Bromo-3’-chloro-5’-fluorobenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-5’-fluorobenzhydrol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3’-chloro-5’-fluorobenzhydrol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

(3-bromophenyl)-(3-chloro-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCQTDTKAAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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